

# Application Notes and Protocols: Gene Expression Analysis in Response to Deucravacitinib Treatment

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### Introduction

Deucravacitinib is an innovative, oral, small-molecule inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2.[3] This allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1][4] TYK2 is a crucial mediator of key cytokine signaling pathways, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][5][6]

By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the downstream signaling cascades, leading to a reduction in the expression of pro-inflammatory genes.[3] This document provides detailed application notes and protocols for analyzing the gene expression changes in response to Deucravacitinib treatment, offering researchers a guide to understanding its molecular impact.

### **Mechanism of Action and Signaling Pathway**

### Methodological & Application



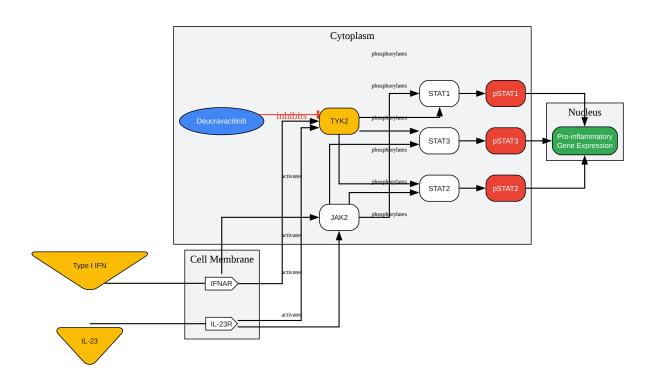


Deucravacitinib's therapeutic effects stem from its selective inhibition of the TYK2 enzyme. This disrupts the signaling of cytokines pivotal to inflammatory processes.[1] Specifically, TYK2 is involved in the signal transduction of:

- IL-23/Th17 Pathway: IL-23 signaling, which is critical for the expansion and maintenance of T helper 17 (Th17) cells, is mediated by TYK2 and JAK2. Th17 cells produce pro-inflammatory cytokines like IL-17.[2][5] Deucravacitinib's inhibition of TYK2 dampens this pathway, reducing IL-17 production.[2]
- IL-12 Pathway: This pathway, important for the differentiation of Th1 cells, also relies on TYK2 signaling.
- Type I IFN Pathway: TYK2 is essential for the signaling of Type I interferons (e.g., IFN-α, IFN-β), which play a significant role in the innate immune response and are implicated in autoimmune diseases like SLE.[1][6]

The inhibition of these pathways ultimately leads to the downregulation of numerous psoriasis-associated and IFN-regulated genes.[2][6]





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Caption: Deucravacitinib's Mechanism of Action.

# Quantitative Data on Gene and Protein Expression Changes

Deucravacitinib treatment leads to a dose-dependent reduction in the expression of genes and proteins associated with psoriasis and other inflammatory conditions.



Biomarker Category	Marker	Percent Reduction (after 16 weeks)	Reference
Th17 Pathway	IL-17A	47% - 50%	[2][6][7]
IL-19	72%	[2][6][7]	
Keratinocyte Derived	Beta-defensin	81% - 84%	[2][6][7]
Type I IFN Pathway	IFN Score*	>50%	[8]

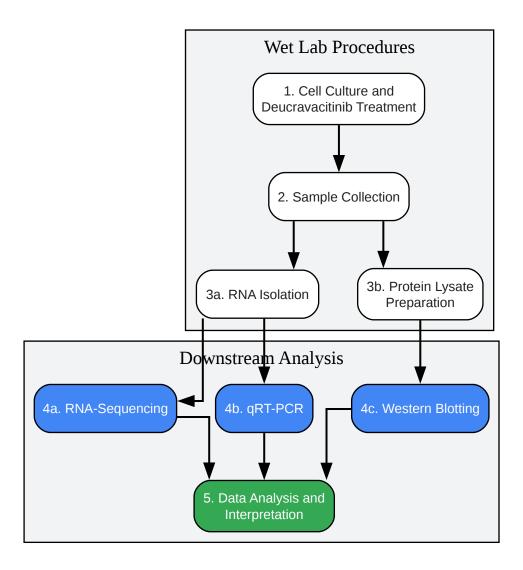
<sup>\*</sup>IFN Score based on a 5-gene signature: MX1, HERC5, IFIT1, RSAD2, and EIF2AK2.[8]

Kinase	IC50 (nM)	Selectivity vs. TYK2	Reference
TYK2	<10	-	[9]
JAK1	>1000	>100-fold	[7][9]
JAK2	>5000	>500-fold	[7][9]
JAK3	>1000	>100-fold	[7][9]

### **Experimental Protocols**

The following protocols provide a framework for studying the effects of Deucravacitinib on gene expression.





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Caption: General Experimental Workflow.

### **Protocol 1: Cell Culture and Deucravacitinib Treatment**

- Cell Lines:
  - Human Peripheral Blood Mononuclear Cells (PBMCs): For studying broad immune responses.
  - HaCaT cells (immortalized human keratinocytes): For investigating effects on skin-related inflammation.
  - Specific immune cell subsets (e.g., CD4+ T cells, B cells): For more targeted analysis.



- Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for HaCaT) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Deucravacitinib Preparation: Dissolve Deucravacitinib in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve desired final concentrations (e.g., 1 nM to 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

#### Treatment:

- Seed cells at an appropriate density.
- Allow cells to adhere or stabilize for 24 hours.
- Replace media with fresh media containing Deucravacitinib or vehicle control.
- Incubate for a specified duration (e.g., 6, 24, or 48 hours) depending on the experimental endpoint. For gene expression analysis, a 24-hour treatment is often a good starting point.

### **Protocol 2: RNA Isolation and Quality Control**

- RNA Isolation:
  - Harvest cells and lyse them using a TRIzol-based reagent or a column-based RNA purification kit according to the manufacturer's instructions.
  - Ensure all steps are performed in an RNase-free environment.
- RNA Quantification and Quality Control:
  - Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
  - Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-sequencing.
     [10]



## Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

- Reverse Transcription:
  - Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[11]
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
  - Perform the qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
- Data Analysis:
  - Calculate the cycle threshold (Ct) values.
  - $\circ$  Determine the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

# Protocol 4: Genome-Wide Gene Expression Analysis by RNA-Sequencing (DRUG-seq)

DRUG-seq is a high-throughput RNA-sequencing method ideal for profiling transcriptional responses to various compounds.[13][14]

- Library Preparation:
  - Following cell lysis in 384-well plates, RNA is reverse-transcribed using primers that incorporate well-specific barcodes and unique molecular identifiers (UMIs).[13]



- Samples are then pooled for second-strand synthesis and library construction.
- Sequencing:
  - Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
- Data Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads.
  - Alignment: Align the reads to a reference genome.
  - Quantification: Count the number of reads mapping to each gene.
  - Differential Expression Analysis: Identify genes that are significantly up- or downregulated in Deucravacitinib-treated samples compared to controls.
  - Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify biological pathways that are significantly altered by the treatment.

### Protocol 5: Analysis of Signaling Pathway Activation by Western Blotting

- Protein Lysate Preparation:
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
  - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Electrotransfer:
  - Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST).



- Incubate the membrane with primary antibodies overnight at 4°C.[16] Recommended primary antibodies include those against:
  - Phospho-STAT1 (pSTAT1)
  - Total STAT1
  - Phospho-STAT3 (pSTAT3)
  - Total STAT3
  - β-actin (as a loading control)
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.

### Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the molecular effects of Deucravacitinib. By employing these methodologies, scientists can gain valuable insights into the drug's impact on gene expression and signaling pathways, contributing to a deeper understanding of its therapeutic mechanisms and potential applications in various immune-mediated diseases.

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